7-Chloro-2-tetralone
Overview
Description
7-Chloro-2-tetralone is an organic compound with the molecular formula C10H9ClO. It is a chlorinated derivative of tetralone, which is a bicyclic ketone.
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of anti-depressant molecules . Therefore, it can be inferred that its targets may be related to the neurological system, possibly involving neurotransmitter pathways.
Mode of Action
Given its use in the synthesis of anti-depressant molecules , it may interact with its targets to modulate the levels of certain neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine. These neurotransmitters play a crucial role in mood regulation, and their imbalance is often associated with depressive disorders .
Biochemical Pathways
Considering its role in the synthesis of anti-depressant molecules , it may be involved in the modulation of biochemical pathways related to neurotransmitter synthesis, release, reuptake, or degradation.
Result of Action
Given its role in the synthesis of anti-depressant molecules , it may contribute to the alleviation of depressive symptoms by modulating neurotransmitter levels in the brain.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 7-Chloro-2-tetralone involves the Friedel-Crafts acylation of chlorobenzene with succinic anhydride, followed by cyclization and chlorination. The reaction typically uses aluminum chloride as a catalyst and occurs under reflux conditions .
Another method involves the continuous-flow synthesis, which has been shown to be efficient and productive. This method involves the use of anisole, succinic anhydride, and aluminum chloride in an organic solvent, followed by reduction and treatment with methanesulfonic acid to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes or continuous-flow systems. The continuous-flow method is particularly advantageous due to its higher yield, purity, and reduced reaction time compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-tetralone undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted tetralone derivatives .
Scientific Research Applications
7-Chloro-2-tetralone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-tetralone
- 6-Nitro-1H-indole-3-carbonitrile
- 7-Methoxy-1-tetralone
Comparison
Compared to other similar compounds, 7-Chloro-2-tetralone is unique due to its specific chlorine substitution at the 7th position. This substitution can significantly influence its chemical reactivity and biological activity. For instance, the presence of a chlorine atom can enhance its ability to undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
7-chloro-3,4-dihydro-1H-naphthalen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIHHNSBJNDXNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398940 | |
Record name | 7-Chloro-2-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17556-19-3 | |
Record name | 7-Chloro-2-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.